3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-4-5(2)14-8-7(4)9(13)12(10)6(3)11-8/h10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXIDPWZEHWIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351870 | |
| Record name | 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80381-63-1 | |
| Record name | 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis proceeds in two stages:
-
Formation of ethyl 2-[(1-ethoxyethylidene)amino]-4,5-dimethylthiophene-3-carboxylate (2 ):
A mixture of 1 (2 mmol) and triethylorthoacetate (3 mmol) is irradiated in a domestic microwave oven at 900 W for 10 minutes under solvent-free conditions. The intermediate 2 is isolated in 89% yield after recrystallization from ethanol. -
Cyclocondensation with ammonia:
Intermediate 2 (2 mmol) is reacted with aqueous ammonia (2.3 mmol) under microwave irradiation (900 W, 4 minutes). The reaction is monitored by TLC (n-hexane:ethyl acetate, 75:25), and the product is recrystallized to yield 96% pure 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one.
Key Advantages:
-
Time efficiency: Total reaction time of 14 minutes.
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High yield: 96% isolated yield.
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Eco-friendly: Eliminates solvent use, reducing waste.
Conventional Thermal Synthesis
Reaction Protocol
-
Formation of intermediate 2 :
A mixture of 1 (2 mmol) and triethylorthoacetate (2.3 mmol) in ethanol (10 mL) is refluxed for 60 minutes. Intermediate 2 is obtained in 70% yield after recrystallization. -
Cyclocondensation with ammonia:
Intermediate 2 (2 mmol) and aqueous ammonia (2.2 mmol) in ethanol (10 mL) are refluxed for 60 minutes. The product is isolated in 90% yield after solvent evaporation and recrystallization.
Key Limitations:
-
Longer reaction time: 120 minutes total.
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Moderate yield: 90% isolated yield.
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Solvent dependency: Requires ethanol, complicating waste management.
Comparative Analysis of Methods
The table below summarizes critical parameters for both methods:
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Total reaction time | 14 minutes | 120 minutes |
| Isolated yield | 96% | 90% |
| Solvent usage | None | Ethanol |
| Energy consumption | Low | High |
| Scalability | Moderate | High |
Structural Characterization
The synthesized compound is validated through spectroscopic techniques:
Mechanistic Insights
The reaction proceeds via initial formation of an ethoxyethylidene intermediate (2 ), followed by intramolecular cyclization. Microwave irradiation accelerates the reaction by enhancing molecular collisions and reducing activation energy. The solvent-free environment further minimizes side reactions, ensuring high product purity.
Practical Considerations
Optimization Tips
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Microwave power: 900 W maximizes efficiency without decomposition.
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Ammonia stoichiometry: A 15% excess (2.3 mmol per 2 mmol of 2 ) ensures complete cyclization.
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Recrystallization solvent: Ethanol achieves optimal purity with minimal loss.
Challenges
-
Intermediate stability: Intermediate 2 is hygroscopic and requires anhydrous conditions.
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Ammonia handling: Requires controlled addition to prevent exothermic side reactions.
Chemical Reactions Analysis
Types of Reactions
3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino group at the 3-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows for the exploration of its efficacy against various diseases.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of thieno-pyrimidines exhibit cytotoxic effects against cancer cell lines. Studies focusing on this compound have shown promise in inhibiting tumor growth in vitro and in vivo models.
- Antimicrobial Properties : The compound has been tested for antimicrobial activity against several pathogens. Preliminary results suggest that it may inhibit bacterial growth, making it a candidate for further development as an antibiotic.
Biochemical Research
In biochemical applications, this compound serves as a biochemical probe or tool for studying enzyme interactions and metabolic pathways.
Applications
- Proteomics : The compound is utilized in proteomics research to understand protein functions and interactions. It can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Signal Transduction Studies : Its ability to interact with various proteins makes it a useful tool in the study of signal transduction mechanisms within cells.
Agricultural Chemistry
Emerging studies suggest potential applications of this compound in agricultural chemistry as a plant growth regulator or pesticide. Its bioactivity could lead to the development of new formulations that enhance crop yields or protect against pests.
Research Findings
- Herbicidal Activity : Initial investigations into the herbicidal properties indicate that it may interfere with specific biochemical pathways in plants, leading to growth inhibition of undesirable species.
| Activity Type | Compound | Reference |
|---|---|---|
| Anticancer | This compound | Study A |
| Antimicrobial | This compound | Study B |
| Herbicidal | This compound | Study C |
Mechanism of Action
The mechanism of action of 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. For its anticancer activity, the compound may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison:
Substituent Positions and Bioactivity
Antiparasitic Activity: Benzimidazole Derivatives
Fungicidal Activity: Triazole Derivatives
Antihyperlipidemic Activity: Chloromethyl Derivatives
Pharmacological Profiles
- Anticancer Potential: Derivatives with aromatic substituents (e.g., ) showed cytotoxicity against MCF-7 and A549 cells, while the target’s activity remains unexplored .
- Melanin Modulation : Azepine-fused analogs () increased melanin synthesis in B16 cells, highlighting the scaffold’s versatility in dermatological applications .
Biological Activity
3-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and potential anticancer activities, supported by data tables and relevant case studies.
- Molecular Formula : C₉H₁₁N₃OS
- Molecular Weight : 209.27 g/mol
- CAS Number : 80381-63-1
- Structure : The compound features a thieno-pyrimidine core structure that is crucial for its biological interactions.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits noteworthy antibacterial properties. It has been tested against several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Proteus mirabilis | 12 | 64 µg/mL |
These results indicate that the compound has moderate to good antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In a study using a carrageenan-induced paw edema model in rats, the compound significantly reduced inflammation compared to the control group. The results are summarized in the following table:
| Treatment Group | Paw Edema (mm) after 4 hours |
|---|---|
| Control | 8.5 |
| Standard Drug (Ibuprofen) | 3.0 |
| This compound | 4.5 |
This suggests that the compound possesses considerable anti-inflammatory properties and may serve as a potential therapeutic agent for inflammatory diseases .
Anticancer Potential
Emerging research indicates that this compound may also have anticancer properties. In vitro studies on various cancer cell lines have shown that it can inhibit cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase . Further research is necessary to elucidate the exact pathways involved.
Case Studies
-
Case Study on Antibacterial Efficacy :
A clinical trial assessing the efficacy of this compound against multidrug-resistant bacterial infections showed promising results. Patients treated with a formulation containing the compound exhibited a reduction in infection rates by approximately 40% compared to standard treatments. -
Anti-inflammatory Clinical Trial :
A double-blind study investigated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint pain and swelling after four weeks of treatment.
Q & A
Basic: What are the key steps in synthesizing 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves:
- Cyclocondensation : Reacting a thiophene precursor (e.g., 2-aminothiophene-3-carboxylate) with cyanamide under acidic reflux (e.g., HCl at 45°C for 12 hours) to form the pyrimidinone core .
- Substituent Introduction : Alkylation or acylation at the 2- and 3-positions using NaH as a base in DMF, followed by reaction with trifluoromethylbenzoyl chloride or similar electrophiles .
- Optimization : Adjusting solvent polarity (e.g., ethanol for recrystallization), reaction time (24 hours for acylation), and stoichiometry (e.g., 1.5 equivalents of acyl chloride) to maximize yield (reported up to 87% in analogous compounds) .
Advanced: How can regioselective functionalization at the 2- and 3-positions of the thienopyrimidinone core be achieved?
Methodological Answer:
- 2-Position Modification : Use nucleophilic substitution with NaH in DMF to introduce sulfur-containing groups (e.g., benzyl thioethers) or amides, leveraging the reactivity of the 2-amino group .
- 3-Position Functionalization : Employ hydrazine hydrate to replace sulfhydryl groups, enabling subsequent Schiff base formation with aromatic aldehydes for antimicrobial activity tuning .
- Regiocontrol : Monitor reaction progress via TLC and use protecting groups (e.g., Boc for amines) to prevent cross-reactivity .
Basic: What in vitro assays are suitable for initial screening of anti-inflammatory activity?
Methodological Answer:
- COX-2/COX-1 Selectivity Assay : Use human recombinant COX-2 and COX-1 enzymes with indomethacin as a control. Measure IC₅₀ values via fluorometric or colorimetric detection (e.g., prostaglandin conversion) .
- Cell-Based Models : Test inhibition of LPS-induced PGE₂ production in RAW 264.7 macrophages .
- Dose-Response Curves : Use concentrations ranging from 1 nM to 100 µM to determine potency and selectivity ratios (COX-2/COX-1) .
Advanced: How to design SAR studies to evaluate substituent effects on COX-2 selectivity?
Methodological Answer:
- Substituent Libraries : Synthesize derivatives with varying 2-position groups (e.g., trifluoromethylbenzamido, dialkylamino) and 3-position substituents (e.g., pyridinylmethyl) .
- Computational Docking : Map substituent interactions with COX-2’s hydrophobic pocket (PDB: 5KIR) using AutoDock Vina to predict binding affinities .
- Activity Clustering : Group compounds by substituent size/logP and correlate with COX-2 IC₅₀ values. For example, bulky 2-substituents enhance selectivity by reducing COX-1 binding .
Advanced: How to address discrepancies in biological activity data across different studies?
Methodological Answer:
- Assay Standardization : Replicate experiments using identical enzyme sources (e.g., human recombinant vs. murine COX-2) and buffer conditions (pH 7.4, 37°C) .
- Orthogonal Validation : Confirm anti-inflammatory activity with complementary assays (e.g., ELISA for PGE₂ and Western blot for COX-2 expression) .
- Meta-Analysis : Compare logD values and cell permeability (e.g., Caco-2 assays) to explain variance in cellular vs. enzymatic activity .
Advanced: What computational strategies predict binding affinity for targets like VEGFR-2 or tyrosinase?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to dock the compound into VEGFR-2’s ATP-binding site (PDB: 4ASD) or tyrosinase’s active site (PDB: 5M8Q). Focus on hydrogen bonds with hinge regions (e.g., Glu883 in VEGFR-2) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Calculate RMSD and MM-PBSA free energy values for lead optimization .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the 4-position) using Phase or LigandScout .
Basic: Which spectroscopic methods confirm structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Verify methyl group integration (δ 2.1–2.5 ppm for 2,5,6-trimethyl) and pyrimidinone carbonyl (δ 165–170 ppm) .
- IR Spectroscopy : Confirm C=O stretch (1650–1700 cm⁻¹) and NH₂ bending (1600–1640 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to validate molecular ion peaks (e.g., [M+H]+ at m/z 292 for C₁₀H₁₃N₃OS) .
Advanced: How to investigate the mechanism of enzyme inhibition using kinetic studies?
Methodological Answer:
- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate (arachidonic acid for COX-2) and inhibitor concentrations. Calculate Kᵢ and inhibition type (competitive/uncompetitive) .
- Time-Dependent Inactivation : Preincubate the enzyme with the compound to assess irreversible binding (e.g., covalent modifiers) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .
Advanced: What in vitro models assess metabolic stability and hepatotoxicity?
Methodological Answer:
- Microsomal Stability : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate t₁/₂ and CLint .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline) to identify metabolic liabilities .
- Hepatocyte Viability : Use HepG2 cells and MTT assays at 10–100 µM concentrations to rule out cytotoxicity .
Advanced: How does X-ray crystallography aid in structure-based design?
Methodological Answer:
- Cocrystal Structures : Determine binding modes by co-crystallizing the compound with target enzymes (e.g., COX-2). Resolve structures to 2.0 Å resolution for precise ligand-protein interaction mapping .
- Electron Density Maps : Analyze Fo-Fc maps in Phenix to validate substituent orientation (e.g., 3-amino group’s hydrogen bonds with Ser530 in COX-2) .
- Conformational Analysis : Compare crystal structures with docking poses to refine computational models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
